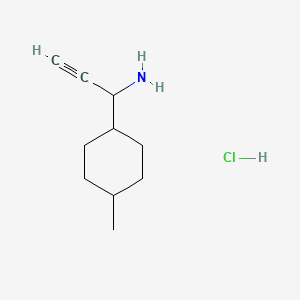![molecular formula C21H26N2O5S2 B13485270 N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13485270.png)
N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide is a chemical compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a 3-azabicyclo[3.2.2]nonane core, a sulfonyl group, and a methoxyphenyl group. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{3-azabicyclo[322]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors The key steps include the formation of the 3-azabicyclo[32Common reagents used in these reactions include sulfonyl chlorides, methoxyphenyl derivatives, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
化学反应分析
Types of Reactions
N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The sulfonyl and methoxyphenyl groups can undergo nucleophilic substitution reactions under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfoxides or sulfones, while reduction reactions produce amines or alcohols .
科学研究应用
N-(5-{3-azabicyclo[32
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antiprotozoal agent, with activity against Plasmodium falciparum and Trypanosoma brucei
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases like malaria and sleeping sickness
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit key enzymes or proteins involved in the survival and replication of protozoal parasites. This inhibition disrupts essential cellular processes, leading to the death of the parasites .
相似化合物的比较
Similar Compounds
Similar compounds include other derivatives of 3-azabicyclo[3.2.2]nonane, such as:
- N-methyl-6,9-diphenyl-3-azabicyclo[3.2.2]nonan-1-amine
- 1-(N-methyl-N-((4-methyl-piperazin-1-yl)butylamino))-6,9-diphenyl-3-azabicyclo[3.2.2]nonane .
Uniqueness
What sets N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide apart is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable for specific applications in chemistry, biology, and medicine .
属性
分子式 |
C21H26N2O5S2 |
|---|---|
分子量 |
450.6 g/mol |
IUPAC 名称 |
N-[5-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)-2-methoxyphenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H26N2O5S2/c1-28-21-12-11-19(13-20(21)22-29(24,25)18-5-3-2-4-6-18)30(26,27)23-14-16-7-8-17(15-23)10-9-16/h2-6,11-13,16-17,22H,7-10,14-15H2,1H3 |
InChI 键 |
ZEOGWXCBDKXZFK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC3CCC(C2)CC3)NS(=O)(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Benzo[b]thiophen-3-yl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13485188.png)
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine](/img/structure/B13485189.png)

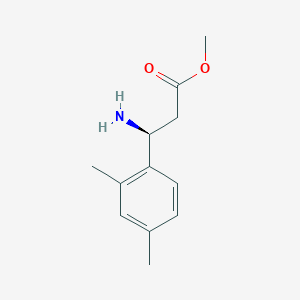
![5'-Ethyl-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13485207.png)
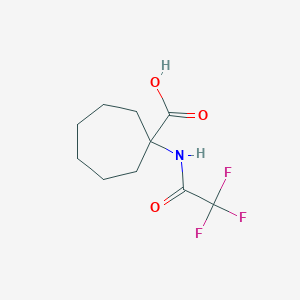
![1-(1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}piperidine-4-carbonyl)-6-methanesulfonyl-1,2,3,4-tetrahydroquinoline](/img/structure/B13485211.png)
![tert-butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B13485219.png)
![5-[(3-Amino-4-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13485222.png)
![3-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13485230.png)
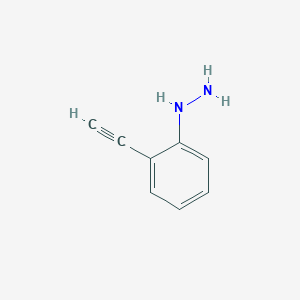
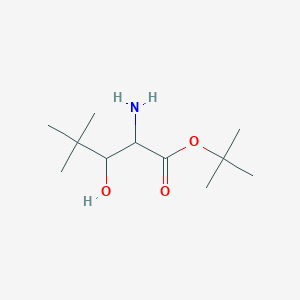
![Methyl({3-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine hydrochloride](/img/structure/B13485261.png)
